molecular formula C4H14Cl2N2 B2438527 2-Methylpropane-1,3-diamine dihydrochloride CAS No. 28995-63-3

2-Methylpropane-1,3-diamine dihydrochloride

Cat. No.: B2438527
CAS No.: 28995-63-3
M. Wt: 161.07
InChI Key: WQZGEXMFIRLYBM-UHFFFAOYSA-N
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Description

2-Methylpropane-1,3-diamine dihydrochloride is an organic compound with the molecular formula C4H13Cl2N2. It is a diamine derivative, meaning it contains two amine groups. This compound is often used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropane-1,3-diamine dihydrochloride typically involves the reaction of 2-methylpropane-1,3-diamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The reaction can be represented as follows:

C4H12N2+2HClC4H13Cl2N2\text{C4H12N2} + 2 \text{HCl} \rightarrow \text{C4H13Cl2N2} C4H12N2+2HCl→C4H13Cl2N2

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Simpler amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

2-Methylpropane-1,3-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylpropane-1,3-diamine dihydrochloride involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. The compound can also act as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpropane-1,2-diamine
  • 1,3-Propanediamine
  • 2-Methyl-1,3-propanediamine

Uniqueness

2-Methylpropane-1,3-diamine dihydrochloride is unique due to its specific molecular structure, which provides distinct reactivity and properties compared to other similar compounds. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

2-methylpropane-1,3-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2.2ClH/c1-4(2-5)3-6;;/h4H,2-3,5-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGEXMFIRLYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28995-63-3
Record name 2-methylpropane-1,3-diamine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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